
7-Dodecen-9-yn-1-ol, (7E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Dodec-7-en-9-ynol is an organic compound characterized by the presence of both an alkene and an alkyne functional group within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Dodec-7-en-9-ynol typically involves the use of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of (E)-Dodec-7-en-9-ynol may involve large-scale Sonogashira coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Dodec-7-en-9-ynol can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: The hydroxyl group in (E)-Dodec-7-en-9-ynol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-Dodec-7-en-9-ynol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-Dodec-7-en-9-ynol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to participate in a range of biochemical reactions, potentially modulating the activity of specific pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
(E)-Dodec-7-en-9-ynol can be compared to other compounds with similar structures, such as:
(E)-Dodec-7-en-9-ynal: Similar structure but with an aldehyde group instead of a hydroxyl group.
(E)-Dodec-7-en-9-ynoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(E)-Dodec-7-en-9-yne: Similar structure but without the hydroxyl group.
Propiedades
Número CAS |
58763-68-1 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
(E)-dodec-7-en-9-yn-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2,7-12H2,1H3/b6-5+ |
Clave InChI |
HICLTGHACDQHFL-AATRIKPKSA-N |
SMILES isomérico |
CCC#C/C=C/CCCCCCO |
SMILES canónico |
CCC#CC=CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


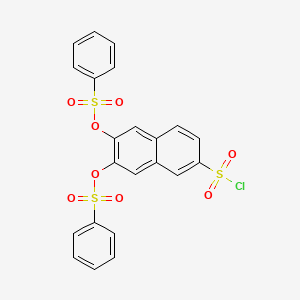
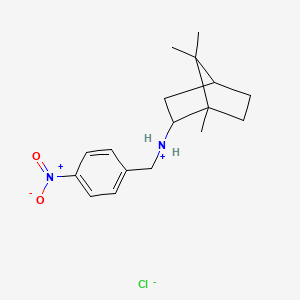

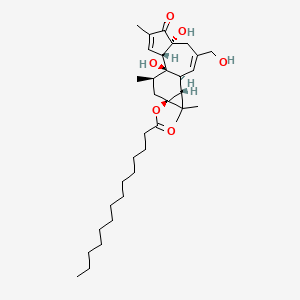
![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
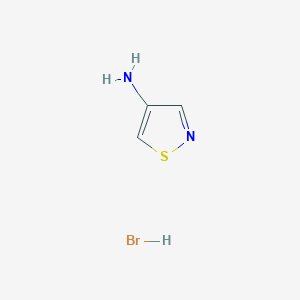
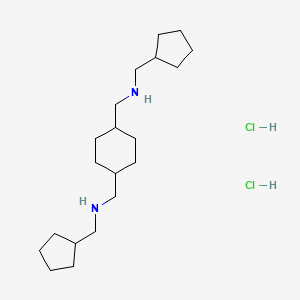
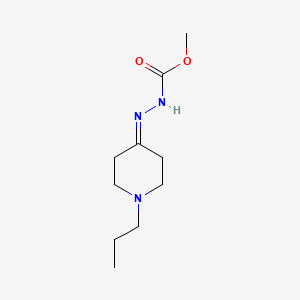

![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-3-hydroxy-2-((E)-(S)-3-hydroxy-oct-1-enyl)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B15344580.png)

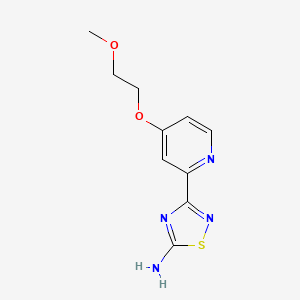
![4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B15344600.png)

